N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-17(22)20-19-21-18-15-5-3-2-4-12(15)10-16(18)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTJGADOMBVFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indeno[1,2-d]thiazole Core
The indeno[1,2-d]thiazole scaffold forms through a cyclocondensation reaction between indene derivatives and sulfur-containing precursors. A validated protocol involves reacting 5-methoxyindan-1-one with thiourea in the presence of bromine (Br₂) under refluxing ethanol (100°C, 5–6 hours). This method produces the bicyclic thiazole system via simultaneous ring formation and dehydrogenation.
Table 1: Optimization of Indeno[1,2-d]thiazole Core Synthesis
Key variables affecting yield include:
- Substituent position : 5-methoxy derivatives show higher reactivity than 6-substituted analogs due to improved orbital alignment during cyclization.
- Halogen catalysts : Bromine outperforms iodine in dehydrogenation efficiency but requires precise stoichiometric control to prevent over-oxidation.
- Solvent selection : Ethanol provides optimal polarity for intermediate stabilization, while DMF accelerates reaction rates at the cost of purity.
Introduction of the (4-methoxyphenyl)thio group employs a copper-catalyzed coupling strategy. Sodium 4-methoxyphenylthiolate reacts with α-chloroacetamide intermediates in DMF at 130°C under nitrogen atmosphere. Copper(I) bromide (CuBr) serves as a catalyst (0.1–0.5 mol%), enabling C-S bond formation within 24 hours with 79.3% yield.
Critical Parameters for Thioether Formation:
- Nucleophile activation : Sodium hydride (NaH) generates the reactive thiolate species in situ
- Oxygen sensitivity : Strict nitrogen purging prevents sulfide oxidation to sulfoxides
- Temperature profile : Gradual heating from 25°C to 130°C minimizes side reactions
Amidation and Final Assembly
The acetamide moiety is introduced via carbodiimide-mediated coupling. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates the carboxylic acid precursor in DMF, reacting with the aminothiazole intermediate at room temperature (2 hours). This method achieves >95% conversion with minimal racemization.
Comparative Analysis of Coupling Agents
| Reagent | Equiv. | Temp (°C) | Time (h) | Purity (%) |
|---|---|---|---|---|
| HATU | 1.0 | 25 | 2 | 98 |
| EDCI | 1.2 | 0–5 | 12 | 82 |
| DCC | 1.5 | 25 | 24 | 75 |
HATU’s superior performance stems from its ability to form active ester intermediates without requiring pre-activation. The final purification employs sequential solvent extraction (ethyl acetate/water) followed by recrystallization from n-hexane/ethyl acetate (1:1 v/v).
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing three critical challenges:
4.1 Catalytic System Optimization
Batch reactors using CuBr (0.1 wt%) in DMF reduce metal contamination while maintaining 78% yield at 100 kg scale. Continuous flow systems show promise for the cyclization step, reducing reaction time from 6 hours to 45 minutes through improved heat transfer.
4.2 Solvent Recovery
A closed-loop system recovers >92% DMF via vacuum distillation, decreasing production costs by 34% compared to single-use solvents.
4.3 Crystallization Control
Seeded cooling crystallization in n-hexane/ethyl acetate produces uniform particle size distribution (D90 < 50 μm), essential for pharmaceutical formulations.
Emerging Methodologies
Recent advances include:
- Photoredox catalysis : Visible light-mediated C-H activation for indene functionalization, eliminating halogenated reagents
- Biocatalytic approaches : Lipase-mediated amidation in aqueous media, reducing organic solvent use by 60%
- Machine learning optimization : Neural networks predicting optimal reaction conditions with 89% accuracy based on 15,000 historical data points
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate heating.
Products: Oxidized derivatives of the thiazole or indene rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically performed at room temperature or under mild heating.
Products: Reduced forms of the thiazole or indene rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives at various positions on the indeno-thiazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Catalysts: Palladium, platinum, or other transition metals for specific reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is not fully understood but may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways: Interference with cellular pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Indeno-Thiazole Derivatives
describes four 8H-indeno[1,2-d]thiazol-2-amine derivatives (1-5 to 1-8) with varying N-substituents (allyl, phenyl, fluorophenyl, methyl). Key differences from the target compound include:
- Core Functionalization : The target compound has an acetamide group at the 2-position, whereas these analogs feature amine substituents.
- Synthetic Yields: Yields for indeno-thiazole derivatives range widely (12–53%), suggesting challenges in core synthesis.
Table 1: Comparison of Indeno-Thiazole Derivatives
| Compound | Substituent | Yield (%) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-5 (N-Allyl) | Allyl amine | 12 | 229.1 | Low yield, allyl flexibility |
| 1-6 (N-Phenyl) | Phenyl amine | 34 | 265.1 | Aromatic bulk |
| 1-7 (N-3-Fluorophenyl) | Fluorophenyl amine | 24 | 283.3 | Electron-withdrawing substituent |
| 1-8 (N-Methyl) | Methyl amine | 53 | 203.3 | High yield, small substituent |
| Target Compound | (4-Methoxyphenyl)thioacetamide | N/A | ~390 (estimated) | Acetamide linkage, sulfur atom |
Thiazole-Acetamide Derivatives
, and 8 highlight thiazole-acetamide compounds with piperazine or aryl substituents. For example:
- Compound 20 (): 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide shares the acetamide-thiazole linkage but lacks the indeno-fused core. Its molecular weight (426.51 g/mol) and melting point (314–315°C) suggest higher thermal stability than the target compound .
- Compound 18 () : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide has dual methoxy groups, enhancing hydrophilicity (MW: 438.54 g/mol) .
Table 2: Key Thiazole-Acetamide Analogs
Thioacetamide-Containing Compounds
and feature compounds with thioacetamide linkages. For instance:
- Compound 1c (): 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide includes a thioether bond and methoxy groups, akin to the target compound. Its molecular weight (estimated ~500 g/mol) exceeds that of the target compound due to the pyridine core .
Key Structural Differences :
- Core Rigidity: The indeno-thiazole core in the target compound may enhance planarity and π-π stacking compared to non-fused thiazoles or pyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
